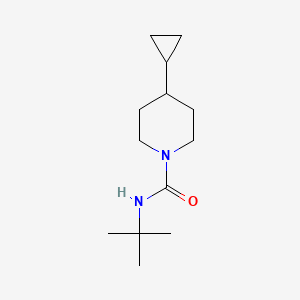
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide, also known as CTDP-31, is a synthetic compound that has been widely studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. In
Scientific Research Applications
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide has been widely used in the field of neuroscience to study the role of the NMDA receptor in various physiological processes. It has been shown to inhibit the activity of the NMDA receptor in a dose-dependent manner, which can lead to a range of effects, including impaired learning and memory, reduced synaptic plasticity, and altered neuronal excitability. This compound has also been used to investigate the role of the NMDA receptor in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mechanism of Action
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor in a manner similar to the endogenous ligand glutamate. However, this compound has a higher affinity for the receptor than glutamate, which allows it to block the activity of the receptor. This inhibition of the NMDA receptor can lead to a range of effects, including reduced calcium influx, altered synaptic plasticity, and changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of treatment. At low doses, this compound can selectively inhibit the activity of the NMDA receptor, leading to reduced synaptic plasticity and impaired learning and memory. At higher doses, this compound can also affect other ion channels and receptors, leading to more widespread effects on neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ease of synthesis, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, including its potential off-target effects at higher doses, its short half-life in vivo, and the need for careful dosing and administration to avoid toxicity.
Future Directions
There are several future directions for research on N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide and related compounds. One area of interest is the development of more selective NMDA receptor antagonists that can selectively target specific subtypes of the receptor. Another area of interest is the investigation of the role of the NMDA receptor in neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists in these conditions. Finally, there is potential for the use of this compound and related compounds in the development of novel treatments for addiction, as the NMDA receptor has been implicated in the development and maintenance of drug-seeking behavior.
Synthesis Methods
The synthesis of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide involves several steps, including the preparation of the starting material, the cyclization of the piperidine ring, and the introduction of the tert-butyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
properties
IUPAC Name |
N-tert-butyl-4-cyclopropylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)14-12(16)15-8-6-11(7-9-15)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDVNWJTPNSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)
![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)
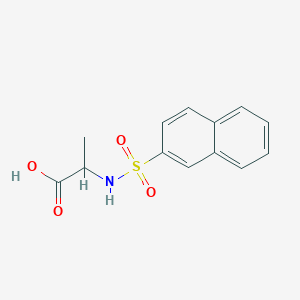
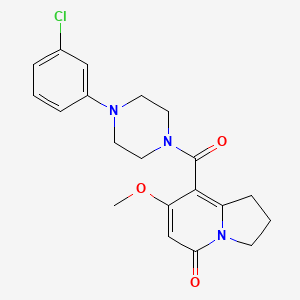
![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)

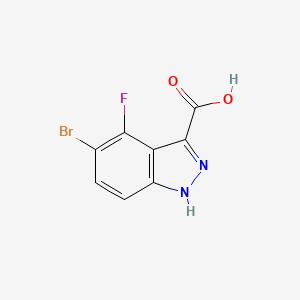
![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)
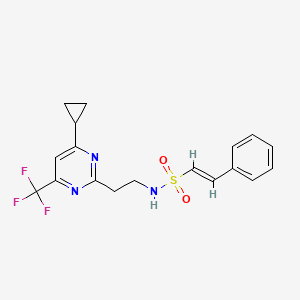
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2597926.png)
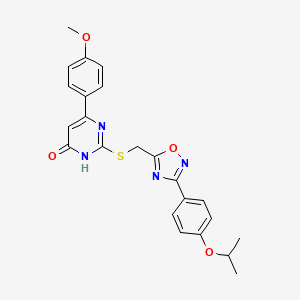
![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)